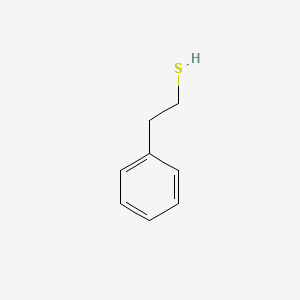

2-Phenylethanethiol

Description

Properties

IUPAC Name |

2-phenylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRFRBHYXOQLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196039 | |

| Record name | Phenethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | Phenethyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in ethanol, triacetin and heptane | |

| Record name | Phenethyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.037 | |

| Record name | Phenethyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4410-99-5 | |

| Record name | Benzeneethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TH2T2INY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Phenylethanethiol: A Technical Guide for Researchers

CAS Number: 4410-99-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 2-phenylethanethiol. It covers its fundamental properties, synthesis, and key applications, with a focus on experimental methodologies.

Core Properties of this compound

This compound, also known as phenethyl mercaptan, is a colorless to light yellow liquid with a characteristic rubbery and sulfurous odor.[1] It is a versatile reagent in various chemical syntheses.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H10S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| CAS Number | 4410-99-5 | [1] |

| Boiling Point | 217-218 °C (at 760 mmHg) | [1] |

| Melting Point | -30 °C (estimate) | [1] |

| Density | 1.032 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.560 | [1] |

| Flash Point | 195 °F (90.56 °C) | [1] |

| pKa | 10.40 ± 0.10 (Predicted) | [1] |

| LogP | 2.90 | [1] |

| Solubility | Insoluble in water; soluble in ethanol, triacetin, and heptane. |

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[2] It is incompatible with strong bases and strong oxidizing agents.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the formation of gold nanoclusters are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a phenethyl halide with thiourea, followed by hydrolysis of the resulting thiouronium salt.

Materials:

-

Phenethyl bromide or phenethyl chloride (1 mole)

-

Thiourea (1.1 mole)

-

95% Ethanol (50 mL)

-

5 N Sodium carbonate solution (300 mL)

-

2 N Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of phenethyl bromide or chloride and thiourea in 95% ethanol is refluxed for 6 hours in a round-bottomed flask.

-

Upon cooling, the phenethylthiouronium salt crystallizes and is collected by filtration.

-

The salt is then hydrolyzed by refluxing with 5 N sodium carbonate solution for 2 hours under a slow stream of nitrogen.

-

The reaction mixture is cooled and then acidified with 2 N hydrochloric acid.

-

The organic layer containing this compound is separated.

-

The product is dried over anhydrous magnesium sulfate.

-

Purification is achieved by vacuum distillation (b.p. 105°C/23mmHg) to yield the final product.

Application in Gold Nanocluster Synthesis

This compound is frequently used as a capping agent in the synthesis of gold nanoclusters, preventing their aggregation and controlling their size.

Materials:

-

Gold(III) chloride (HAuCl4) solution

-

This compound

-

Tetraoctylammonium bromide (TOABr) as a phase transfer catalyst

-

Sodium borohydride (NaBH4) solution (reducing agent)

-

Toluene and water (for two-phase system)

Procedure:

-

An aqueous solution of HAuCl4 is mixed with a solution of TOABr in toluene, leading to the transfer of gold ions to the organic phase.

-

This compound is added to the organic phase, which complexes with the gold ions.

-

A freshly prepared aqueous solution of sodium borohydride is added dropwise to the mixture with vigorous stirring.

-

The reaction is allowed to proceed for several hours, during which the gold ions are reduced to form gold nanoclusters capped with this compound.

-

The organic phase containing the nanoclusters is separated, washed, and the solvent is evaporated to yield the purified nanoclusters.

Biological Activity and Signaling Pathways

Currently, there is a lack of available scientific literature detailing the specific involvement of this compound in biological signaling pathways. Its primary applications are in chemical synthesis and materials science. While toxicological data exists, in-depth studies on its specific molecular targets and mechanisms of action within cellular systems are not extensively reported. The Human Metabolome Database (HMDB) and other toxicological resources do not currently list any known biological pathways for this compound.[3]

Derivatization Agent in Mass Spectrometry

This compound has been utilized as a derivatizing agent for peptides, particularly phosphorylated sequences, to enhance their ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).[4][5] The thiol group can be selectively reacted with specific functional groups on the peptide, introducing a non-polar phenyl group that can improve the desorption and ionization process, leading to better signal intensity and more reliable detection.

Conclusion

This compound is a well-characterized chemical with a defined set of physical and chemical properties. Its synthesis is straightforward, and it serves as a valuable building block and capping agent in various chemical and materials science applications. While its direct role in biological signaling is not established, its utility in analytical techniques such as mass spectrometry highlights its importance as a tool for researchers in the life sciences.

References

- 1. This compound | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

what is the molecular weight of 2-phenylethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanethiol, also known as phenethyl mercaptan, is an organosulfur compound with the chemical formula C8H10S.[1] It is a colorless liquid with a characteristic odor and is of significant interest in various fields of chemical and pharmaceutical research. Its unique properties, stemming from the presence of a thiol group and a phenyl ring, make it a versatile building block in organic synthesis and a subject of study in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and potential biological significance.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C8H10S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| CAS Number | 4410-99-5 | [2] |

| Density | 1.032 g/mL at 25 °C | |

| Boiling Point | 217-218 °C | |

| Refractive Index | n20/D 1.560 | |

| Synonyms | Phenethyl mercaptan, 2-Phenylethyl mercaptan, Benzeneethanethiol | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of a phenethyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt.

Materials:

-

Phenethyl bromide or phenethyl chloride

-

Thiourea

-

95% Ethanol

-

5 N Sodium carbonate solution

-

2 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottomed flask, combine 1 mole of phenethyl bromide (or chloride) with 1.1 moles of thiourea in 50 mL of 95% ethanol.

-

Reflux the mixture for 6 hours.

-

Upon cooling, the phenethylthiouronium salt will crystallize.

-

Filter the salt and use it in the next step without further purification.

-

Hydrolysis: In a two-necked flask, suspend 1 mole of the phenethylthiouronium salt in 300 mL of 5 N sodium carbonate solution.

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Work-up: Cool the reaction mixture and acidify with 2 N hydrochloric acid.

-

The this compound will separate as an oily layer. Separate this layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Fractionally distill the product under vacuum in a nitrogen atmosphere. The boiling point is approximately 105 °C at 23 mmHg. The expected yield is around 70%.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of synthesized this compound is critical for its application. GC-MS is a powerful technique for this purpose.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890A GC with 5975C MS).

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 250 °C.

-

Hold: 10 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 250 °C.

-

Ion Source Temperature: 200 °C.

-

Electron Impact Energy: 70 eV.

-

Mass Scan Range: m/z 50-600.

Sample Preparation:

Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethanol) before injection.

Applications in Research and Drug Development

This compound serves as a versatile tool in various research applications:

-

Organic Synthesis: It is used as a building block to introduce the phenethylthiol moiety into larger molecules.

-

Nanomaterials: It has been utilized in the preparation of gold nanoclusters, where it acts as a stabilizing ligand.

-

Mass Spectrometry: It can be employed as a derivatization reagent for phosphorylated peptides to enhance their ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, we can infer potential interactions based on its structural similarity to other well-researched compounds, such as phenethyl isothiocyanate (PEITC), and the known metabolic pathways of thiols.

Hypothetical Metabolic and Signaling Pathway of this compound

The following diagram illustrates a plausible metabolic and signaling cascade for this compound.

References

Synthesis of 2-Phenylethanethiol from Phenethyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-phenylethanethiol from phenethyl chloride, a valuable intermediate in the fields of organic synthesis and medicinal chemistry. This document provides a comparative analysis of the two primary synthetic routes: the isothiouronium salt pathway and the direct nucleophilic substitution with sodium hydrosulfide. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the practical application of these methodologies.

Executive Summary

The conversion of phenethyl chloride to this compound is a fundamental transformation in organic synthesis. This guide outlines two robust methods for achieving this conversion. The first method involves the reaction of phenethyl chloride with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. This two-step process is known for producing a clean product with good yields. The second, more direct approach, involves the nucleophilic substitution of the chloride with sodium hydrosulfide. While this method is more atom-economical, it may require careful control of reaction conditions to minimize the formation of the corresponding dialkyl sulfide byproduct.

Comparative Synthesis Data

The selection of a synthetic route often depends on factors such as desired yield, purity, and process scalability. The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound from phenethyl chloride.

| Parameter | Method 1: Isothiouronium Salt (Thiourea) | Method 2: Sodium Hydrosulfide (NaSH) |

| Starting Material | Phenethyl chloride | Phenethyl chloride |

| Key Reagents | Thiourea, Sodium Hydroxide | Sodium Hydrosulfide |

| Solvent | 95% Ethanol | Ethanol/Water |

| Reaction Time | ~8 hours | 2 - 4 hours |

| Typical Yield | 70% | 50 - 70%[1] |

| Purity (after distillation) | >95% | >90%[1] |

| Key Advantages | Cleaner reaction profile, high purity | More direct, one-pot synthesis |

| Potential Disadvantages | Two-step process | Potential for sulfide byproduct formation |

Experimental Protocols

Method 1: Synthesis via Isothiouronium Salt Intermediate

This method proceeds in two distinct stages: the formation of the S-phenethylisothiouronium chloride salt, followed by its alkaline hydrolysis to liberate the thiol.

Step 1: Formation of S-Phenethylisothiouronium Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of phenethyl chloride and 1.1 molar equivalents of thiourea in 95% ethanol (approximately 50 mL per mole of phenethyl chloride).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Upon cooling, the S-phenethylisothiouronium chloride will crystallize out of the solution.

-

Collect the crystalline product by filtration. This intermediate can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

In a two-necked flask equipped with a reflux condenser and a nitrogen inlet, add the S-phenethylisothiouronium chloride (one molar equivalent) to a 5 N solution of sodium carbonate (approximately 300 mL per mole of the salt).

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture to room temperature and then acidify with 2 N hydrochloric acid.

-

The this compound will separate as an oily layer. Separate this layer and dry it over anhydrous magnesium sulfate.

-

Purify the crude product by vacuum distillation (boiling point: 105°C at 23 mmHg) to obtain pure this compound.

Method 2: Direct Synthesis with Sodium Hydrosulfide

This protocol provides a more direct, one-pot synthesis of this compound. To minimize the formation of the bis(2-phenylethyl) sulfide byproduct, a slight excess of sodium hydrosulfide is recommended.[2]

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydrosulfide (1.2 molar equivalents) in a mixture of ethanol and water.[1]

-

Heat the solution to a gentle reflux.

-

Slowly add phenethyl chloride (one molar equivalent) to the refluxing solution from the dropping funnel.[1]

-

After the addition is complete, continue to reflux the mixture for 2-4 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid.[1]

-

Extract the product with a suitable organic solvent, such as diethyl ether.[1]

-

Wash the combined organic extracts with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Process Visualizations

To further elucidate the synthetic pathways, the following diagrams illustrate the logical workflow of each experimental protocol.

Caption: Workflow for the synthesis of this compound via the isothiouronium salt pathway.

Caption: Workflow for the direct synthesis of this compound using sodium hydrosulfide.

Conclusion

Both the isothiouronium salt method and the direct nucleophilic substitution with sodium hydrosulfide are viable and effective routes for the synthesis of this compound from phenethyl chloride. The choice between these methods will be guided by the specific requirements of the researcher, including considerations of yield, purity, and operational simplicity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the successful implementation of this important chemical transformation in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenethyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl mercaptan, also known as phenylethanethiol, is an organosulfur compound with a distinct odor, utilized in the flavor and fragrance industry and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of its two structural isomers: 2-phenylethanethiol and 1-phenylethanethiol. It includes tabulated quantitative data, detailed experimental protocols for key reactions and property determination, and visualizations of relevant chemical transformations and a potential biological signaling pathway. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may utilize phenethyl mercaptan in their work.

Introduction

Phenethyl mercaptan (C₈H₁₀S) exists as two primary isomers: this compound and 1-phenylethanethiol. These compounds are characterized by a phenethyl group attached to a sulfhydryl (thiol) group. The position of the thiol group on the ethyl chain significantly influences their physical and chemical properties. While both isomers are noted for their strong odors, they also exhibit characteristic thiol reactivity, making them valuable reagents in chemical synthesis. Their applications are found in the creation of flavorings, fragrances, and as building blocks for more complex molecules, including potential applications in pharmaceutical research.[1] This guide will delineate the properties and reactions of both isomers, providing a comparative analysis.

Physical Properties

The physical properties of this compound and 1-phenylethanethiol are summarized in the tables below. These properties are crucial for handling, storage, and application in various experimental and industrial settings.

Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀S | [2] |

| Molecular Weight | 138.23 g/mol | [2] |

| Appearance | Colorless clear liquid | [3] |

| Odor | Rubbery, sulfurous | [3] |

| Boiling Point | 217-218 °C at 760 mmHg | [3] |

| Density | 1.032 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.560 | [3] |

| Flash Point | 90 °C (194 °F) - closed cup | [3] |

| Vapor Pressure | 0.238 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

| logP (o/w) | 2.900 (estimated) |

Quantitative Data for 1-Phenylethanethiol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀S | [5][6] |

| Molecular Weight | 138.23 g/mol | [5][6] |

| Appearance | Pale yellow to yellow clear oily liquid | [5] |

| Odor | Sulfurous, floral, meaty, tropical | [6] |

| Boiling Point | 199 °C at 760 mmHg | [7] |

| Density | 1.017-1.021 g/mL at 25 °C | [5] |

| Refractive Index | 1.579-1.585 at 20 °C | [5] |

| Flash Point | 77.78 °C (172 °F) - TCC | [7] |

| Vapor Pressure | 0.465 mmHg at 25 °C (estimated) | [7] |

| Solubility | Insoluble in water; Soluble in ethanol | [5][6] |

| XLogP3-AA | 2.4 | [6] |

Chemical Properties and Reactivity

Thiols are known for their distinct chemical reactivity, primarily centered around the nucleophilicity and acidity of the sulfhydryl group. Phenethyl mercaptan isomers are no exception and participate in a variety of chemical transformations.

Oxidation to Disulfides

Thiols can be readily oxidized to form disulfides. This is a common reaction for phenethyl mercaptan, yielding the corresponding bis(phenylethyl) disulfide. This reaction can be achieved using a variety of mild oxidizing agents.

Caption: Oxidation of Phenethyl Mercaptan to a Disulfide.

Nucleophilic Substitution: Thioether Formation

The thiolate anion, formed by deprotonating the thiol with a base, is a potent nucleophile. It can readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).[8]

Caption: Formation of a Thioether via Nucleophilic Substitution.

Acidity and pKa

Thiols are generally more acidic than their corresponding alcohols. The pKa of a thiol is an important parameter that dictates the ease of formation of the thiolate anion, which is crucial for its nucleophilic reactivity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of phenethyl mercaptan and its derivatives.

Oxidation of this compound to bis(2-Phenylethyl) Disulfide

Objective: To synthesize bis(2-phenylethyl) disulfide via the oxidation of this compound using iodine.

Materials:

-

This compound

-

Iodine (I₂)

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a stir bar, dissolve this compound (e.g., 5.0 g, 36.2 mmol) in methanol (50 mL).

-

While stirring at room temperature, slowly add a solution of iodine (e.g., 4.6 g, 18.1 mmol) in methanol (25 mL) dropwise. The reaction is typically exothermic.

-

Continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color disappears.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake.

-

Separate the organic layer, and wash it with brine (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(2-phenylethyl) disulfide.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis of S-Ethyl 2-Phenylethyl Sulfide (Thioether)

Objective: To synthesize a thioether via the S-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethyl bromide (CH₃CH₂Br)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 36.2 mmol) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (e.g., 1.5 g, 37.5 mmol) in water (5 mL) to the flask to form the thiolate.

-

Add ethyl bromide (e.g., 4.4 g, 40.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer, wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude S-ethyl 2-phenylethyl sulfide.

-

Purify by vacuum distillation or column chromatography.

Spectrophotometric Determination of pKa

Objective: To determine the pKa of phenethyl mercaptan using UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated thiol (RSH) and the deprotonated thiolate (RS⁻).

Materials:

-

Phenethyl mercaptan

-

A series of buffer solutions with known pH values (e.g., phosphate and borate buffers covering a pH range from ~8 to 11)

-

Hydrochloric acid (HCl) solution (for highly acidic conditions)

-

Sodium hydroxide (NaOH) solution (for highly basic conditions)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of phenethyl mercaptan in a suitable solvent (e.g., ethanol).

-

Prepare a series of solutions by diluting a small, constant volume of the stock solution into a larger volume of each buffer solution, as well as the acidic and basic solutions.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance for the fully protonated form (in strong acid) and the fully deprotonated form (in strong base).

-

At a chosen wavelength where the absorbance of the two species differs significantly, record the absorbance for each of the buffered solutions.

-

The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation for each pH: pKa = pH - log([A - A_HA] / [A_A- - A]) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.[9][10][11][12][13]

Biological Relevance and Signaling Pathways

Direct studies on the specific signaling pathways of phenethyl mercaptan are limited. However, the structurally related compound, phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has been extensively studied for its anticancer properties. The signaling pathways affected by PEITC can provide a model for potential biological activities of phenethyl-containing compounds.

PEITC has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt, and STAT3 pathways.

Caption: Potential Signaling Pathways Modulated by Phenethyl-Containing Compounds (modeled on PEITC).

Conclusion

Phenethyl mercaptan, in both its 1- and 2-isomeric forms, presents a unique set of physical and chemical properties that make it a compound of interest for various applications. This guide has provided a detailed summary of these properties, along with practical experimental protocols for its synthesis and characterization. While direct biological data on phenethyl mercaptan is sparse, the known activities of structurally similar compounds suggest potential avenues for future research, particularly in the context of drug development. The information compiled herein aims to be a valuable technical resource for scientists and researchers working with this versatile organosulfur compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03478J [pubs.rsc.org]

- 5. 1-Phenylethanethiol | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. researchgate.net [researchgate.net]

- 8. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. questjournals.org [questjournals.org]

- 11. ulm.edu [ulm.edu]

- 12. ijper.org [ijper.org]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Spectroscopic Analysis of 2-Phenylethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-phenylethanethiol (C₆H₅CH₂CH₂SH). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group, the two methylene (CH₂) groups, and the thiol (-SH) proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.35 - 7.15 | Multiplet | 5H | - | C₆H₅- |

| 2.88 | Triplet | 2H | 7.0 | -CH₂-S |

| 2.75 | Triplet | 2H | 7.0 | C₆H₅-CH₂- |

| 1.35 | Triplet | 1H | 7.8 | -SH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used for this analysis is typically deuterated chloroform (CDCl₃).

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound shows distinct signals for the carbon atoms of the phenyl ring and the ethylthiol side chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | C (quaternary, C₆H₅-) |

| 128.5 | CH (aromatic, C₆H₅-) |

| 128.4 | CH (aromatic, C₆H₅-) |

| 126.2 | CH (aromatic, C₆H₅-) |

| 39.5 | C₆H₅-CH₂- |

| 25.8 | -CH₂-S |

Note: The spectrum is typically broadband proton-decoupled. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3085, 3062, 3027 | Medium | Aromatic C-H | Stretch |

| 2931 | Medium | Aliphatic C-H | Stretch |

| 2555 | Weak | S-H | Stretch |

| 1603, 1495, 1454 | Medium-Strong | Aromatic C=C | Stretch |

| 748, 698 | Strong | Aromatic C-H | Out-of-plane Bend |

Note: The spectrum is typically recorded as a neat liquid film between salt plates (e.g., NaCl or KBr).

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the FID similarly to the ¹H NMR spectrum to obtain the final ¹³C NMR spectrum.

IR Spectroscopy Experimental Protocol

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FT-IR):

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR and IR spectroscopic data.

Caption: Correlation of this compound's structure with its key NMR and IR data.

Solubility Profile of 2-Phenylethanethiol in Ethanol and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 2-phenylethanethiol in two common laboratory solvents: ethanol and water. Understanding the solubility of this aromatic thiol is crucial for its application in organic synthesis, drug discovery, and materials science, where it serves as a versatile building block and ligand. This document collates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and outlines the logical workflow for such assessments.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that dictates its behavior in a solution. For a liquid solute like this compound, its interaction with a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. This compound possesses a nonpolar phenyl group and a moderately polar thiol (-SH) group, influencing its solubility in both polar and nonpolar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Source |

| Water | H₂O | 245.2 mg/L (estimated) | 25 | The Good Scents Company Information System |

| Ethanol | C₂H₅OH | Soluble / Miscible | Not Specified | PubChem[1] |

Note: The term "soluble" or "miscible" for ethanol indicates that this compound dissolves in ethanol to form a homogeneous solution, but the exact concentration at saturation is not specified.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data and to provide a standardized method for solubility assessment, two detailed experimental protocols are provided below.

Protocol 1: Determination of Aqueous Solubility of this compound

This protocol is adapted from standard methods for determining the solubility of organic compounds in water.

Objective: To quantitatively determine the solubility of this compound in water at a specified temperature.

Materials:

-

This compound (high purity)

-

Deionized water

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed glass vial.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow for the separation of the aqueous and organic phases.

-

Alternatively, centrifuge the mixture at a high speed to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear aqueous supernatant using a pipette, ensuring no undissolved this compound is transferred.

-

Filter the aqueous sample through a 0.45 µm syringe filter to remove any suspended micro-droplets.

-

Dilute the filtered sample with a known volume of a suitable solvent (e.g., acetonitrile or ethanol) to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using HPLC or UV-Vis spectrophotometry. For HPLC, monitor the absorbance at a wavelength where this compound has a strong chromophore (e.g., around 254 nm).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated aqueous solution.

-

Protocol 2: Determination of Miscibility and Quantitative Solubility of this compound in Ethanol

This protocol outlines a method to first assess miscibility and then, if not fully miscible, to quantify the solubility.

Objective: To determine if this compound is fully miscible with ethanol and, if not, to quantify its solubility.

Part A: Miscibility Test

Materials:

-

This compound

-

Anhydrous ethanol

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

Procedure:

-

In a series of test tubes, prepare mixtures of this compound and ethanol in varying volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).

-

Stopper the test tubes and shake vigorously for 1-2 minutes.

-

Allow the mixtures to stand at a constant temperature (e.g., 25°C) and observe for any signs of phase separation (i.e., the formation of two distinct layers or cloudiness).

-

If all mixtures remain as a single, clear, homogeneous phase after an extended period (e.g., 24 hours), the two liquids are considered miscible in all proportions.

Part B: Quantitative Solubility Determination (if not fully miscible)

If immiscibility is observed at any ratio, the following procedure can be used to determine the solubility at saturation.

Materials:

-

Same as Part A, plus:

-

Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Internal standard (e.g., a non-reactive hydrocarbon)

Procedure:

-

Preparation of Saturated Solution:

-

In a sealed vial, add an excess of this compound to a known volume of ethanol.

-

Agitate the mixture in a temperature-controlled environment for at least 24 hours.

-

-

Phase Separation and Sampling:

-

Allow the mixture to separate as described in Protocol 1.

-

Carefully withdraw an aliquot of the ethanol-rich phase (supernatant).

-

-

Quantification using GC:

-

Prepare a series of calibration standards of this compound in ethanol with a known concentration of an internal standard.

-

Add the same concentration of the internal standard to the collected sample.

-

Analyze the calibration standards and the sample by GC.

-

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for assessing the solubility of a liquid compound like this compound in a given solvent.

Caption: Logical workflow for determining the solubility of a liquid solute.

References

Unraveling the Conformational Landscape of 2-Phenylethanethiol in the Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 2-phenylethanethiol in the gas phase. Drawing upon recent high-resolution spectroscopic studies and advanced quantum chemical calculations, this document offers a comprehensive overview of the structural dynamics of this aromatic thiol, a molecule of interest in various chemical and biological contexts.

Core Findings: A Tale of Two Conformers

In the isolated environment of the gas phase, this compound predominantly exists in two stable conformations. A landmark study utilizing broadband chirped-pulse Fourier transform microwave spectroscopy has unequivocally identified and characterized these conformers.[1][2][3] The most abundant conformer is a skew (gauche-gauche) structure, which has been identified as the global minimum.[1][2][3] The stability of this conformer is attributed to a stabilizing intramolecular S-H···π hydrogen bond.[1][3]

The second, less abundant conformer possesses an antiperiplanar skeleton with a gauche orientation of the thiol group.[1][3] The experimental detection of these two conformers is supported by extensive density functional theory (B3LYP-D3, B2PLYP-D3) and ab initio (MP2) calculations, which predict a total of five stable conformers within a narrow energy range.[1][2][4]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from the experimental and computational analysis of the two observed conformers of this compound.

Table 1: Experimental Rotational Parameters of the Observed Conformers of this compound

| Parameter | Conformer Ggπ (Global Minimum) | Conformer Ag |

| A / MHz | 2577.1088(12) | 3730.076(22) |

| B / MHz | 859.18318(42) | 688.8519(42) |

| C / MHz | 698.81057(39) | 609.5312(30) |

| N | 120 | 44 |

| σ / kHz | 1.1 | 5.8 |

Data sourced from a rotational-computational investigation of this compound.[1]

Table 2: Theoretically Predicted Relative Energies of the Five Most Stable Conformers of this compound

| Conformer | τ1 (SCβ-CαCipso) | τ2 (HS-CβCα) | Relative Energy (kJ mol⁻¹) |

| Ggπ | ~ -66° | ~ -61° | 0.00 |

| Ag | ~ -177° | ~ -63° | 2.9 |

| At | - | - | - |

| Gg | - | - | - |

| Gt | - | - | - |

Relative energies are based on B2PLYP-D3(BJ)/def2-TZVP calculations, ZPE corrected.[1][4] Dihedral angles are approximate values from the study. The third, fourth and fifth conformers were predicted but not experimentally observed.[1]

Experimental and Computational Protocols

Experimental Methodology: Broadband Chirped-Pulse Fourier Transform Microwave Spectroscopy

The experimental investigation into the conformational landscape of this compound was conducted using a supersonic jet expansion coupled with broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2-8 GHz frequency range.[1][2][5]

Sample Preparation and Introduction: A sample of this compound was vaporized and seeded in a noble gas carrier, typically neon or argon, at a backing pressure of several bars. This gas mixture was then expanded adiabatically into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to rotational temperatures of a few Kelvin, trapping them in their lowest energy conformational states.

Microwave Excitation and Detection: A fast-passage, chirped microwave pulse is amplified and broadcast into the vacuum chamber, exciting a broad range of rotational transitions simultaneously. Following the excitation pulse, the transient molecular emission signal (free induction decay, FID) is detected by a sensitive antenna, amplified, and digitized.

Data Processing and Analysis: The time-domain FID signal is Fourier transformed to yield the frequency-domain rotational spectrum. The high-resolution spectrum reveals distinct sets of rotational transitions corresponding to the different conformers present in the jet. The assignment and fitting of these transitions to a rigid rotor Hamiltonian provides the precise rotational constants (A, B, C) and centrifugal distortion constants for each conformer.

Computational Methodology: Quantum Chemical Calculations

To complement the experimental data, a thorough computational investigation of the potential energy surface of this compound was performed.[1][2]

Conformational Search: A systematic search for stable conformers was conducted by exploring the potential energy surface as a function of the three key dihedral angles of the side chain.

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers were optimized using density functional theory (DFT) methods, specifically B3LYP-D3 and B2PLYP-D3, as well as the ab initio MP2 method.[1][2][6] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE).

Energy Calculations: Single-point energy calculations were performed at higher levels of theory and with larger basis sets to refine the relative energies of the conformers. These calculations are crucial for predicting the relative abundances of the different conformers, which can then be compared with the experimental observations.

Visualizing the Conformational Landscape and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the conformational analysis of this compound.

Caption: Predicted conformers on the potential energy surface.

Caption: Experimental workflow for CP-FTMW spectroscopy.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. researchgate.net [researchgate.net]

- 3. Rotational Spectroscopy and Conformational Flexibility of this compound: The Dominant S-H⋅⋅⋅π Intramolecular Hydrogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Subtle Architecture of 2-Phenylethanethiol: An In-depth Guide to its Intramolecular S-H···π Hydrogen Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of the intramolecular hydrogen bonding within 2-phenylethanethiol (PET), a molecule of interest in various chemical and biological contexts. Understanding the conformational preferences and the nature of the weak, yet significant, S-H···π interaction is crucial for predicting its molecular behavior, reactivity, and potential applications in fields such as drug design and materials science. This document synthesizes findings from cutting-edge spectroscopic and computational studies to provide a comprehensive overview.

Conformational Landscape and the Dominance of the S-H···π Interaction

The conformational flexibility of this compound, arising from rotations around the C-C and C-S bonds of its ethylthiol side chain, gives rise to several possible conformers. However, a combination of high-resolution rotational spectroscopy and quantum chemical calculations has revealed that not all conformers are equally stable. The global minimum, and therefore the most populated conformer in the gas phase, is a skew (gauche-gauche or Ggπ) conformation.[1][2][3] This preference is attributed to a stabilizing intramolecular hydrogen bond between the sulfur-bound hydrogen atom and the π-electron cloud of the phenyl ring (an S-H···π interaction).

In contrast, conformers with an anti orientation of the ethyl chain are higher in energy.[1][2][4] This energetic penalty for the extended conformation underscores the significance of the intramolecular S-H···π bond in dictating the three-dimensional structure of the molecule.

Visualizing the Conformational Equilibrium

The following diagram illustrates the key conformers of this compound and their energetic relationship. The Ggπ conformer is shown as the global minimum, stabilized by the S-H···π interaction.

Caption: Conformational landscape of this compound.

Quantitative Analysis of Conformational Energies and Spectroscopic Parameters

High-resolution spectroscopic studies, in conjunction with computational chemistry, provide precise data on the relative energies of the conformers and their rotational constants. This quantitative data is essential for a detailed understanding of the molecule's potential energy surface.

| Conformer | Computational Method | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| Ggπ | B2PLYP-D3(BJ)/def2-TZVP | 0.00 | 2595.759 (exp) | 731.066 (exp) | 632.062 (exp) |

| Ag | B2PLYP-D3(BJ)/def2-TZVP | 2.53 | 4253.3 (exp) | 572.245 (exp) | 531.099 (exp) |

Table 1: Relative energies and experimental rotational constants for the two most stable conformers of this compound. Data sourced from Saragi et al. (2024).[1][2]

The significant difference in rotational constants between the Ggπ and Ag conformers allows for their unambiguous identification in the rotational spectrum. The Ggπ conformer, being more compact due to the intramolecular interaction, has a smaller A rotational constant compared to the more extended Ag conformer.

The Nature of the S-H···π Interaction

The S-H···π interaction is a type of weak hydrogen bond where the π-system of the aromatic ring acts as the hydrogen bond acceptor.[5] While weaker than conventional O-H···π bonds, this interaction is strong enough to be the determining factor in the conformational preference of this compound.[1][3] The interaction involves the donation of electron density from the π-orbitals of the phenyl ring to the σ* antibonding orbital of the S-H bond.[5]

Visualizing the S-H···π Interaction

The following diagram depicts the orbital overlap involved in the S-H···π interaction within the Ggπ conformer of this compound.

Caption: Orbital interaction in the S-H···π hydrogen bond.

Experimental Methodologies

The characterization of the intramolecular hydrogen bonding in this compound relies on a synergistic approach combining high-resolution spectroscopy in the gas phase with high-level quantum chemical calculations.

Broadband Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This technique is pivotal for obtaining the rotational spectra of molecules in a supersonic jet expansion.[1][2][3]

-

Sample Preparation and Introduction: A dilute mixture of this compound in a carrier gas (e.g., neon) is prepared. This mixture is then expanded into a high-vacuum chamber through a pulsed nozzle, resulting in a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation: A broadband chirped microwave pulse is used to excite a wide range of rotational transitions simultaneously.

-

Detection: The subsequent free induction decay (FID) of the coherently excited molecules is detected and Fourier transformed to obtain the frequency-domain rotational spectrum.

-

Data Analysis: The precise transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each observed conformer. Isotopic substitution experiments can be performed to determine the molecular structure with high accuracy.[1][3]

Resonant Two-Photon Ionization (R2PI) and IR-UV Ion Dip Spectroscopy

These techniques are used to study the vibrational and electronic spectra of conformer-selected molecules.[6][7][8]

-

Conformer Selection: A tunable UV laser is used to excite a specific electronic transition of a single conformer.

-

Ionization: A second UV photon ionizes the excited molecule. The resulting ions are detected, providing a conformer-specific electronic spectrum.

-

Vibrational Spectroscopy: An IR laser is introduced prior to the UV lasers. When the IR laser is resonant with a vibrational transition of the selected conformer, the population in the ground state is depleted, leading to a dip in the ion signal. This "ion dip" provides the vibrational spectrum of a single conformer.

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the structures, relative energies, and spectroscopic properties of the different conformers.[1][2][3]

-

Methods: Density Functional Theory (DFT) methods, such as B3LYP and B2PLYP, often with dispersion corrections (e.g., -D3), and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly employed.

-

Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide a good balance between accuracy and computational cost.

-

Calculations: These methods are used to perform geometry optimizations, frequency calculations (to confirm that the structures are true minima and to predict vibrational spectra), and to calculate relative energies.

Conclusion

The conformational landscape of this compound is governed by a subtle yet decisive intramolecular S-H···π hydrogen bond. This weak interaction stabilizes a compact, gauche-gauche conformation as the global minimum. The detailed characterization of this interaction, made possible by the combination of advanced spectroscopic techniques and high-level computational chemistry, provides fundamental insights into the nature of non-covalent interactions involving sulfur. For researchers in drug development and materials science, this understanding of the preferred three-dimensional structure of this compound and its analogues is critical for the rational design of molecules with specific shapes and functionalities.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. researchgate.net [researchgate.net]

- 3. Rotational Spectroscopy and Conformational Flexibility of this compound: The Dominant S-H⋅⋅⋅π Intramolecular Hydrogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S-H/π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiols as Hydrogen Bond Acceptors and Donors: Spectroscopy of this compound Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resonant 2-photon ionization study of the conformation and the binding of water molecules to this compound (PhCH2CH2SH) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Phenylethanethiol and Related Organosulfur Compounds: A Technical Guide for Researchers

Introduction

Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are of significant interest in the fields of pharmacology and drug development. Their unique chemical properties, largely dictated by the sulfur atom's various oxidation states, contribute to a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth exploration of the biological activities of a representative organosulfur compound, 2-phenylethanethiol, and its analogs. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the therapeutic potential of this chemical class.

Antimicrobial and Antifungal Activities

The antimicrobial properties of organosulfur compounds are a key area of investigation. While specific data for this compound is limited, studies on its close structural analog, 2-phenylethanol, provide valuable insights into its potential efficacy.

Bacteriostatic Effects: Research on 2-phenylethanol derivatives has demonstrated bacteriostatic activity against Escherichia coli. The minimal inhibitory concentration (MIC50) for 2-phenylethanol, the concentration required to inhibit 50% of bacterial growth, was found to be approximately 15 mM. The proposed mechanism involves the disruption of bacterial membranes, a common mode of action for many antimicrobial agents.

Antifungal Effects: Similarly, 2-phenylethanol has shown activity against various Candida species, which are common fungal pathogens. The minimum inhibitory concentration (MIC) for 2-phenylethanol against clinical isolates of Candida albicans and Candida africana was reported to be in the range of 800–3,200 μg/mL.

Table 1: Antimicrobial and Antifungal Activity of 2-Phenylethanol

| Compound | Microorganism | Activity Metric | Value | Reference |

| 2-Phenylethanol | Escherichia coli | MIC50 | ~15 mM | |

| 2-Phenylethanol | Candida albicans, Candida africana | MIC Range | 800–3,200 μg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is typically determined using a broth microdilution method.

Workflow for MIC Determination

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Compound Dilutions: A stock solution of the test compound is serially diluted in a liquid growth medium within the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared to a specific cell density (e.g., 10^5 CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism are also included.

-

Incubation: The plate is incubated at a temperature and duration suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Antioxidant Activity

Many organosulfur compounds exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. The antioxidant capacity of these compounds can be evaluated through various in vitro assays.

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in color. | Decrease in absorbance at ~734 nm. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in a blue-colored complex. | Increase in absorbance at ~593 nm. |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is widely used to screen for antioxidant activity.

Workflow for DPPH Assay

Figure 2. Workflow for the DPPH radical scavenging assay.

Detailed Steps:

-

Reagent Preparation: A solution of DPPH in a suitable solvent like methanol is prepared.

-

Sample Preparation: The test compound is dissolved and diluted to several concentrations.

-

Reaction: The DPPH solution is mixed with the different concentrations of the test compound. A control containing the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways are of great therapeutic interest. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.

Workflow for Nitric Oxide Inhibition Assay

Figure 3. Workflow for the nitric oxide inhibition assay.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into a 96-well plate.

-

Treatment: The cells are treated with various concentrations of the test compound for a short period before stimulation.

-

Stimulation: The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The plates are incubated for a period sufficient to allow for NO production (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This reaction forms a colored azo dye, and the absorbance is measured spectrophotometrically.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells. The IC50 value is then determined.

Cytotoxicity

Evaluating the cytotoxic potential of a compound is a critical step in drug development. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Workflow for MTT Cytotoxicity Assay

Figure 4. Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Modulation of Signaling Pathways

The biological effects of organosulfur compounds often stem from their ability to modulate key cellular signaling pathways.

Potential Signaling Pathways Modulated by Organosulfur Compounds:

-

Keap1-Nrf2 Pathway: Organosulfur compounds are known to be potent activators of the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Electrophilic organosulfur compounds can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Figure 5. Simplified Keap1-Nrf2 signaling pathway.

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Thiol-reactive compounds have been shown to inhibit NF-κB activation by blocking the IκB kinase (IKK), a key enzyme in the pathway.

Figure 6. Simplified NF-κB signaling pathway.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There are several distinct MAPK cascades, including the ERK, JNK, and p38 pathways. The modulation of these pathways by organosulfur compounds is an active area of research.

Figure 7. General overview of a MAPK signaling pathway.

This compound and other organosulfur compounds represent a promising class of molecules with diverse biological activities. While further research is needed to fully elucidate the specific mechanisms and quantitative efficacy of this compound, the available data on related compounds highlight its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of these fascinating molecules. Future studies should focus on obtaining specific quantitative data for this compound and identifying its precise molecular targets within key signaling pathways to advance its potential translation into clinical applications.

Methodological & Application

Application Notes and Protocols: The Role of 2-Phenylethanethiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals